![molecular formula C16H10ClNO5S B300627 methyl 2-chloro-5-{5-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B300627.png)
methyl 2-chloro-5-{5-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate
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Overview
Description
Methyl 2-chloro-5-{5-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a synthetic compound that has been developed through a complex synthesis method and has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-{5-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the development and progression of certain diseases. It is also believed to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Methyl 2-chloro-5-{5-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects. It has also been shown to inhibit certain enzymes and proteins that are involved in the development and progression of certain diseases.
Advantages and Limitations for Lab Experiments
Methyl 2-chloro-5-{5-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate has several advantages and limitations for lab experiments. One of the advantages is that it is a synthetic compound, which means that it can be easily synthesized in the lab. It also has a high degree of purity, which makes it ideal for use in various scientific research studies. However, one of the limitations is that it is a complex compound, which may make it difficult to work with in certain lab experiments.
Future Directions
There are several future directions for the study of Methyl 2-chloro-5-{5-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate. One direction is to further investigate its mechanism of action and its potential applications in medicinal chemistry. Another direction is to study its potential use as a diagnostic tool in the detection of certain diseases. Additionally, further studies are needed to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of Methyl 2-chloro-5-{5-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate is a complex process that involves several steps. The initial step involves the reaction of 2-chloro-5-nitrobenzoic acid with furfural in the presence of a base to form the intermediate compound. This intermediate compound is then reacted with thiosemicarbazide in the presence of a reducing agent to form the final product. The final product is then purified using various chromatographic techniques to obtain pure Methyl 2-chloro-5-{5-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate.
Scientific Research Applications
Methyl 2-chloro-5-{5-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate has shown promising results in various scientific research studies. It has been studied for its potential applications in medicinal chemistry, specifically in the development of new drugs for the treatment of various diseases. It has also been studied for its potential use as a diagnostic tool in the detection of certain diseases.
properties
Product Name |
methyl 2-chloro-5-{5-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate |
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Molecular Formula |
C16H10ClNO5S |
Molecular Weight |
363.8 g/mol |
IUPAC Name |
methyl 2-chloro-5-[5-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C16H10ClNO5S/c1-22-15(20)10-6-8(2-4-11(10)17)12-5-3-9(23-12)7-13-14(19)18-16(21)24-13/h2-7H,1H3,(H,18,19,21)/b13-7+ |
InChI Key |
IVOXAQBOBNOPAB-NTUHNPAUSA-N |
Isomeric SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=O)S3)Cl |
SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=C3C(=O)NC(=O)S3)Cl |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=C3C(=O)NC(=O)S3)Cl |
Origin of Product |
United States |
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